molecular formula C9H13ClN2O3S B7863845 2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide

2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide

Cat. No.: B7863845
M. Wt: 264.73 g/mol
InChI Key: UNNSNENBGYMJPO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a chloro group at the 2-position, an ethoxyethyl group at the nitrogen atom, and a sulfonamide group at the 3-position.

Properties

IUPAC Name

2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O3S/c1-2-15-7-6-12-16(13,14)8-4-3-5-11-9(8)10/h3-5,12H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNSNENBGYMJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNS(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide typically involves the following steps:

    Chlorination of Pyridine: Pyridine is chlorinated at the 2-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield 2-chloropyridine.

    Sulfonation: The 2-chloropyridine undergoes sulfonation with chlorosulfonic acid (HSO3Cl) to form 2-chloropyridine-3-sulfonyl chloride.

    Amidation: The sulfonyl chloride is then reacted with 2-ethoxyethylamine under basic conditions (e.g., using a base like triethylamine) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild heating.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.

Major Products

    Nucleophilic Substitution: Products will vary depending on the nucleophile used, such as azido derivatives or thiol-substituted compounds.

    Oxidation: Oxidized forms of the sulfonamide group.

    Hydrolysis: Breakdown products include the corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential antimicrobial properties, given the known activity of sulfonamides.

    Medicine: Investigated for its potential use as a drug candidate, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide is likely similar to other sulfonamides, which inhibit the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound binds to the active site of DHPS, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid pathway.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action, used widely as an antibiotic.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections and as a part of combination therapy for malaria.

    Sulfisoxazole: Known for its use in treating urinary tract infections.

Uniqueness

2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. Its ethoxyethyl group may enhance its solubility and bioavailability, making it a promising candidate for further drug development.

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